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Compound of Interest

Compound Name: 4-(lodomethyl)-2-phenylthiazole

Cat. No.: B8725249

An In-Depth Technical Guide to 4-(lodomethyl)-2-phenylthiazole

This guide provides a detailed overview of 4-(lodomethyl)-2-phenylthiazole, a heterocyclic
compound of interest to researchers and professionals in drug development and medicinal
chemistry. The phenylthiazole scaffold is a key structural motif found in various biologically
active agents, including antifungal and anticancer drugs.[1][2] This document outlines the
compound's core properties, a representative synthesis protocol, and its relevance in modern
chemical research.

Core Properties and Data

4-(lodomethyl)-2-phenylthiazole is a substituted thiazole derivative. Its fundamental
physicochemical properties are summarized below for quick reference.

Property Value Source
Molecular Formula C1o0HsINS [3]
Molecular Weight 301.15 g/mol [3]
CAS Number 78359-00-9 [3]

Significance in Drug Discovery
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Thiazole-containing compounds are integral to the development of a wide range of therapeutic
agents.[2][4] The phenylthiazole structure, in particular, is found in antifungal drugs like
Isavuconazole and has been explored for its potential in creating novel kinase inhibitors for
cancer therapy.[1][5] Derivatives of 2-phenylthiazole are investigated for their ability to inhibit
enzymes such as lanosterol 14a-demethylase (CYP51), a critical target in pathogenic fungi.[1]
Furthermore, research into ureido-substituted 4-phenylthiazole derivatives has identified potent
inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), which demonstrate significant
antiproliferative properties in hepatocellular carcinoma models.[5] The iodomethyl group at the
4-position serves as a reactive handle for further chemical modification, making it a valuable
intermediate for synthesizing more complex molecules and libraries of potential drug
candidates.

Experimental Synthesis Protocol

While a specific protocol for 4-(lodomethyl)-2-phenylthiazole is not detailed in the provided
literature, a representative synthesis can be conceptualized based on established methods for
creating 2,4-disubstituted thiazoles, such as the Hantzsch thiazole synthesis, followed by
functional group modification.

Objective: To synthesize 4-(lodomethyl)-2-phenylthiazole from 4-methyl-2-phenylthiazole.

Materials:

4-methyl-2-phenylthiazole

¢ N-lodosuccinimide (NIS)

o Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

o Carbon tetrachloride (CCla) or other suitable non-polar solvent

e Sodium thiosulfate solution

e Brine

e Anhydrous magnesium sulfate (MgSOa)

o Standard laboratory glassware and reflux apparatus
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» Magnetic stirrer and heating mantle
Methodology:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, dissolve 4-methyl-2-phenylthiazole (1 equivalent) in carbon tetrachloride.

e Initiation: Add N-lodosuccinimide (1.1 equivalents) and a catalytic amount of a radical
initiator such as benzoyl peroxide or AIBN to the solution.

o Reaction: Heat the mixture to reflux (approximately 77°C for CCls) and maintain stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is
typically run for several hours until the starting material is consumed.

o Work-up: After cooling to room temperature, filter the reaction mixture to remove
succinimide.

e Quenching: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any
remaining iodine, followed by a wash with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude product via column chromatography on silica gel to
yield pure 4-(lodomethyl)-2-phenylthiazole.

Logical and Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of
phenylthiazole derivatives in a drug discovery context, from initial synthesis to biological
evaluation.
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Caption: A workflow for the synthesis and application of 4-(lodomethyl)-2-phenylthiazole in
drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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